N-(2-Phenylethenesulfonyl)azepane-1-carboxamide
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Overview
Description
N-(2-Phenylethenesulfonyl)azepane-1-carboxamide is a compound that belongs to the class of azepane derivatives. Azepane derivatives are known for their diverse applications in synthetic chemistry and biology. This compound is characterized by the presence of a phenylethenesulfonyl group attached to an azepane ring, which is further functionalized with a carboxamide group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Phenylethenesulfonyl)azepane-1-carboxamide can be achieved through a multi-step process involving the following key steps:
Formation of the Azepane Ring: The azepane ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Phenylethenesulfonyl Group: The phenylethenesulfonyl group can be introduced through electrophilic aromatic substitution reactions.
Formation of the Carboxamide Group: The carboxamide group can be introduced through the reaction of the azepane derivative with an appropriate amine or ammonia under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced catalysts, and purification techniques to ensure the scalability and efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
N-(2-Phenylethenesulfonyl)azepane-1-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted azepane derivatives.
Scientific Research Applications
N-(2-Phenylethenesulfonyl)azepane-1-carboxamide has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as an inhibitor of various biological targets, including enzymes and receptors.
Medicine: Explored for its potential therapeutic applications, such as anticancer and antimicrobial agents.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2-Phenylethenesulfonyl)azepane-1-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. The exact pathways and molecular targets involved can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
N-Phenylethenesulfonylazepane: Lacks the carboxamide group but shares the phenylethenesulfonyl and azepane structure.
Azepane-1-carboxamide: Lacks the phenylethenesulfonyl group but contains the azepane and carboxamide structure.
Phenazine-1-carboxamide: Contains a phenazine ring instead of an azepane ring but shares the carboxamide functionality.
Uniqueness
N-(2-Phenylethenesulfonyl)azepane-1-carboxamide is unique due to the combination of the phenylethenesulfonyl group, azepane ring, and carboxamide functionality. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Properties
CAS No. |
61298-72-4 |
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Molecular Formula |
C15H20N2O3S |
Molecular Weight |
308.4 g/mol |
IUPAC Name |
N-(2-phenylethenylsulfonyl)azepane-1-carboxamide |
InChI |
InChI=1S/C15H20N2O3S/c18-15(17-11-6-1-2-7-12-17)16-21(19,20)13-10-14-8-4-3-5-9-14/h3-5,8-10,13H,1-2,6-7,11-12H2,(H,16,18) |
InChI Key |
YRULWMHQPIGTPV-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCN(CC1)C(=O)NS(=O)(=O)C=CC2=CC=CC=C2 |
Origin of Product |
United States |
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